

basic introduction to ATTO 488 fluorescent labels

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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

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An In-depth Technical Guide to ATTO 488 Fluorescent Labels

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 is a high-performance fluorescent dye belonging to the rhodamine family.^[1] It is characterized by its exceptional water solubility, strong absorption, and high fluorescence quantum yield, making it a versatile tool in various life science and drug discovery applications.^{[2][3][4][5]} This guide provides a comprehensive overview of ATTO 488's technical specifications, detailed labeling protocols, and its applications in modern research.

Core Spectroscopic and Photophysical Properties

ATTO 488 exhibits a strong absorption maximum around 501 nm and an emission maximum at approximately 523 nm, placing its fluorescence in the green region of the visible spectrum.^{[6][7][8]} This makes it ideally suited for excitation with the common 488 nm laser line of argon-ion lasers.^{[2][3][4][5]} The dye is known for its high photostability and a fluorescence quantum yield of about 80%.^{[3][7][9]} These properties, combined with a fluorescence lifetime of approximately 4.1 nanoseconds, contribute to its suitability for demanding applications such as single-molecule detection and high-resolution microscopy.^{[3][7][10]}

Quantitative Data Summary

For ease of comparison, the key quantitative data for ATTO 488 are summarized in the table below.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	501 nm	[6][7][8]
Maximum Emission Wavelength (λ_{em})	523 nm	[6][7][8]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[3][7]
Fluorescence Quantum Yield (Φ_f)	0.80	[3][7][9]
Fluorescence Lifetime (τ_{fl})	4.1 ns	[3][7]
Correction Factor (CF_{280})	0.10	[3][5]

Experimental Protocols: Antibody Labeling with ATTO 488 NHS Ester

This section provides a detailed methodology for the covalent labeling of proteins, specifically antibodies, using ATTO 488 N-hydroxysuccinimidyl (NHS) ester. The NHS ester functionality reacts efficiently with primary amines, such as the ϵ -amino group of lysine residues on the surface of proteins, to form a stable amide bond.[2][3]

Materials

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- ATTO 488 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)
- Collection tubes

Protocol

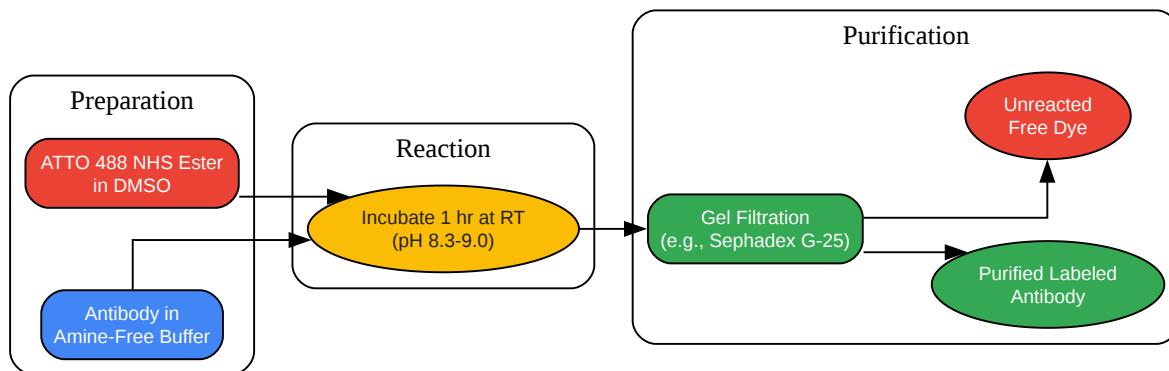
- Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA or gelatin.[\[2\]](#) If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[\[3\]](#) The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[\[3\]](#)
- Dye Preparation: Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[\[3\]](#) Vortex thoroughly to ensure the dye is completely dissolved.[\[2\]](#)
- Reaction Buffer Adjustment: Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding the reaction buffer (e.g., 1 M sodium bicarbonate).[\[3\]](#) A common final concentration is 100 mM sodium bicarbonate.[\[9\]](#)
- Labeling Reaction: Add a calculated amount of the ATTO 488 NHS ester stock solution to the antibody solution. A starting point is a 10:1 molar ratio of dye to protein.[\[3\]](#) Incubate the reaction for 1 hour at room temperature, protected from light.[\[2\]](#)
- Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[6\]](#)[\[11\]](#) The first colored band to elute is the labeled antibody.[\[1\]](#)
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 501 nm (A_{501}).
 - Calculate the protein concentration and DOL using the following formulas:
 - Protein Concentration (M) = $(A_{280} - (A_{501} * CF_{280})) / \epsilon_{\text{protein}}$
 - DOL = $A_{501} / (\epsilon_{\text{dye}} * \text{Protein Concentration (M)})$
 - Where:
 - CF_{280} for ATTO 488 is 0.10.[\[3\]](#)[\[5\]](#)
 - $\epsilon_{\text{protein}}$ for IgG is typically $203,000 \text{ M}^{-1} \text{ cm}^{-1}$.[\[2\]](#)

- ϵ_{dye} for ATTO 488 is $90,000 \text{ M}^{-1} \text{ cm}^{-1}$.^[3]
- Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.^[2] Avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Concepts

Antibody Labeling Workflow

The following diagram illustrates the key steps involved in labeling an antibody with ATTO 488 NHS ester.

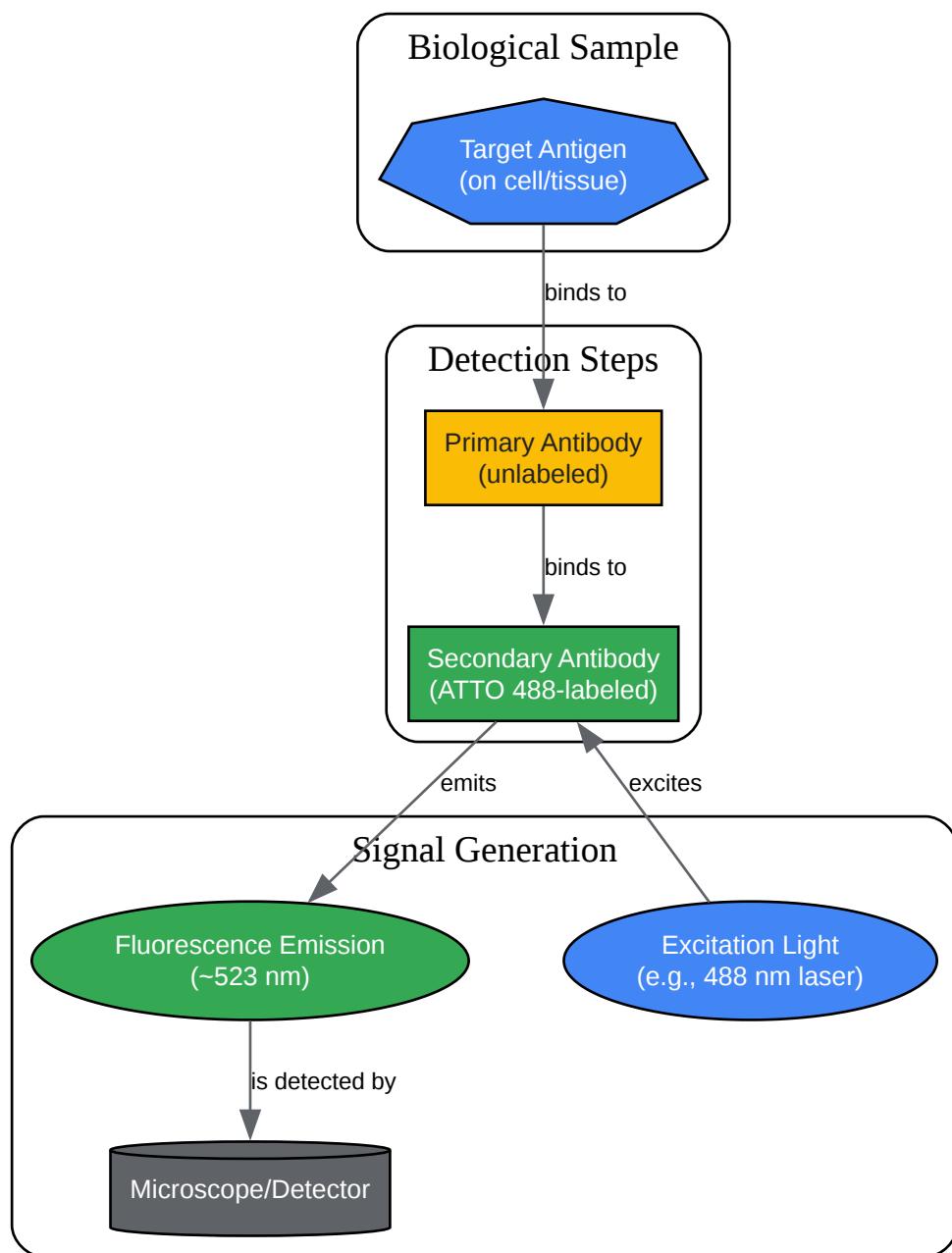


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Caption: Workflow for antibody conjugation with ATTO 488 NHS ester.

Principle of Immunofluorescence Detection

This diagram outlines the fundamental principle of indirect immunofluorescence, a common application for ATTO 488-labeled antibodies.



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Caption: Indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

Applications in Research and Drug Development

The superior photophysical properties of ATTO 488 make it a valuable tool in a wide array of applications:

- Fluorescence Microscopy: Including confocal, super-resolution techniques like STED, PALM, and dSTORM, and fluorescence in-situ hybridization (FISH).[2][3][4][5]
- Flow Cytometry (FACS): For the identification and sorting of cells based on fluorescent labeling.[2][3][4][5]
- Single-Molecule Detection: Its brightness and photostability are critical for observing individual molecules.[2][3][4][9]
- Immunoassays: As a robust label for antibodies and other proteins in various assay formats.

In conclusion, ATTO 488 is a reliable and high-performance fluorescent label with well-characterized properties. Its versatility and robustness make it an excellent choice for a broad range of fluorescence-based applications in research and development.

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